2-羟基炔雌醇

描述

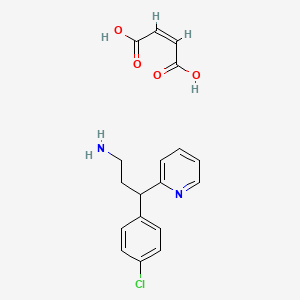

2-Hydroxyethinylestradiol is a metabolite of Ethinylestradiol . Ethinylestradiol is an estrogen medication widely used in birth control pills in combination with progestins . The IUPAC name for 2-Hydroxyethinylestradiol is (1R)-1-ethynyl-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7,8-triol .

Synthesis Analysis

The biotransformation of Ethinylestradiol by whole cells of Brazilian marine-derived fungus Penicillium oxalicum CBMAI 1996 has been reported . The analyses by ultra-high-performance liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry (UHPLC-ESI-HRMS) allowed to propose the formation of 2-Hydroxyethinylestradiol or 4-Hydroxyethinylestradiol and 4,9-dihydroxyethinylestradiol as products of biotransformation of Ethinylestradiol .

Molecular Structure Analysis

The molecular formula of 2-Hydroxyethinylestradiol is C20H24O3 . The average mass is 312.409 and the monoisotopic mass is 312.17254 .

Chemical Reactions Analysis

2-Hydroxyethinylestradiol can be transformed into 2-methoxyethinylestradiol by the enzyme Catechol O-methyltransferase .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxyethinylestradiol include a molecular weight of 312.4 and a topological polar surface area of 60.7 .

科学研究应用

炔雌醇的代谢: 研究了人肝微粒体将 17α-炔雌醇 (EE2) 代谢为邻苯二酚和活性代谢物。2-羟基炔雌醇被确定为唯一或主要的代谢物,表明其在 EE2 代谢途径中的重要性。这项研究暗示 2-OHEE2 作为肝脏代谢中前反应性代谢物的潜力 (Purba 等人,1987 年)。

心血管应用: 2-甲氧基雌二醇 (2 ME),一种细胞色素 P450 1B1 代谢物,在预防腹主动脉缩窄引起的肥厚性心肌病中显示出潜力。这表明类似于 2-OHEE2 的化合物可能在心血管疾病中具有治疗应用 (Maayah 等人,2018 年)。

癌症研究: 已经研究了 2-甲氧基雌二醇的抗血管生成和抗肿瘤作用,表明该化合物及其前体的内源性形成,如 2-OHEE2,可能对雌激素诱发的癌症具有保护作用。这突出了 2-OHEE2 在癌症研究和治疗中的潜在应用 (朱和康尼,1998 年)。

药物递送系统: 研究了将 2-甲氧基雌二醇封装在聚合物多层胶囊中以用于生物应用。这种方法可以扩展到其他类似化合物,如 2-OHEE2,表明其在药物递送应用中的潜力 (石等人,2006 年)。

神经保护作用: 一项关于发育期接触炔雌醇 (EE2) 的研究表明对大鼠焦虑相关行为的影响,表明其代谢物(如 2-OHEE2)的神经活性潜力 (扎卡罗尼等人,2016 年)。

肺动脉高压研究: 对 2-乙氧基雌二醇(2-OHEE2 的合成类似物)的研究表明其在抑制肺动脉高压中血管重塑方面的功效。这表明 2-OHEE2 在类似血管疾病中可能的应用 (托福维奇等人,2008 年)。

肾脏疾病研究: 发现 2-OHEE2 可以减轻慢性普霉素氨基核苷肾病中的肾脏疾病,表明其在肾脏治疗中的潜力 (托福维奇等人,2002 年)。

前药能力: 一项研究表明,在体内,2-羟基雌二醇是 2-甲氧基雌二醇的前药,表明 2-OHEE2 可能具有类似的代谢,影响其生物利用度和治疗应用 (扎卡里亚等人,2004 年)。

安全和危害

While specific safety and hazards data for 2-Hydroxyethinylestradiol is not available, it’s worth noting that Ethinylestradiol, the parent compound, has several side effects. These include breast tenderness and enlargement, headache, fluid retention, and nausea among others. In men, Ethinylestradiol can cause breast development, feminization in general, hypogonadism, and sexual dysfunction. Rare but serious side effects include blood clots, liver damage, and cancer of the uterus .

属性

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3/t13-,14+,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJCDKMHNQVWDV-BKRJIHRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyethinylestradiol | |

CAS RN |

50394-89-3 | |

| Record name | 2-Hydroxyethynylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6WVG03IXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)